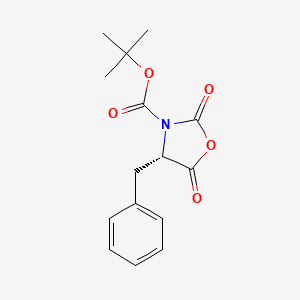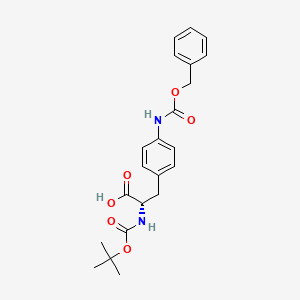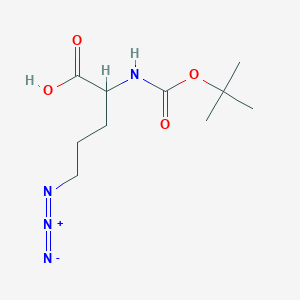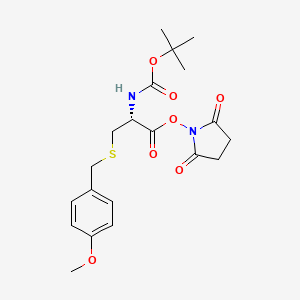
66413-65-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Wireless Sensor Networks and Chemo-/Biosensing : This study discusses applications in wireless sensor networks and chemosensing, including volcanic activity monitoring and soil moisture measurement, which are critical in environmental monitoring and agriculture (Diamond, Coyle, Scarmagnani, & Hayes, 2008).
Liquid-phase Syntheses of Inorganic Nanoparticles : The paper highlights the significance of inorganic nanoparticles, which are crucial in advancing materials science and have applications in electronics, drug delivery, and other technological developments (Cushing, Kolesnichenko, & O'Connor, 2004).
Lab-scale Intervention in Science and Technology : This research addresses the broader societal implications of scientific research and technology development, emphasizing ethical, legal, and social aspects, especially in emerging fields like genomics and nanotechnology (Schuurbiers & Fisher, 2009).
Beauty and Benefits of Science : The study explores the profound impact of scientific research on creating applications and technologies that benefit humanity, which is a core aspect of scientific endeavors (Press, 2013).
10/66 Dementia Research Group's Population-based Research Programme : This research demonstrates the use of comprehensive surveys in low and middle-income countries to address dementia, showcasing the application of scientific research in public health (Prince et al., 2007).
Alzheimer Disease International's 10/66 Dementia Research Group : The paper discusses the role of research in developing countries, focusing on dementia research and highlighting the importance of good quality research in areas where resources are limited (Prince et al., 2004).
Native-Like SOSIP.664 Trimer Based on an HIV-1 Subtype B env Gene : This study reports on the production and properties of a new SOSIP.664 trimer derived from a subtype B env gene, with potential applications in HIV-1 vaccine development (Pugach et al., 2015).
Drug Discovery A Historical Perspective
: This paper discusses the evolution of drug discovery, guided by pharmacology, molecular biology, and the clinical sciences, highlighting the role of scientific research in advancing medicine (Drews, 2000).
Research Progress of UiO-66-Based Electrochemical Biosensors : This research focuses on the application of UiO-66 in electrochemical biosensors, which have significant implications in environmental detection, food safety, and disease diagnosis (Wu et al., 2022).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7S/c1-20(2,3)28-19(26)21-15(18(25)29-22-16(23)9-10-17(22)24)12-30-11-13-5-7-14(27-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUACEEUEOQUMSU-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Mob)-OSu | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

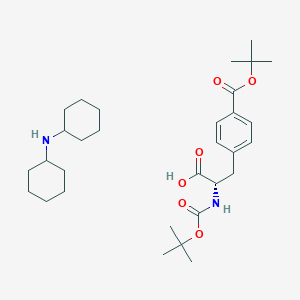
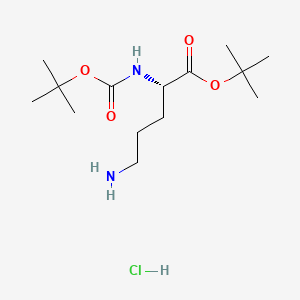
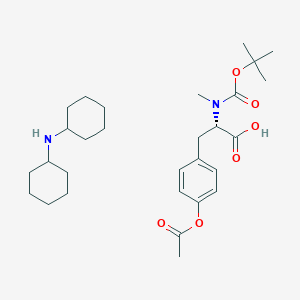
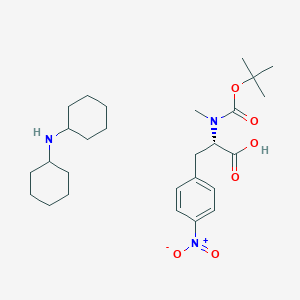
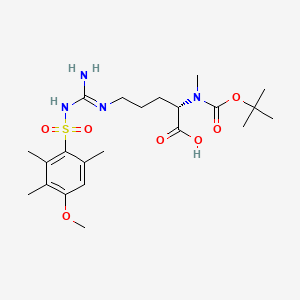
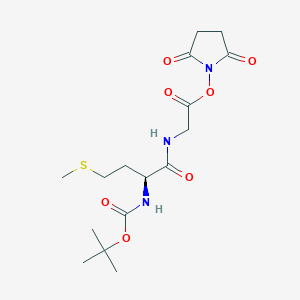
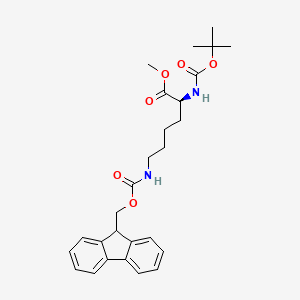

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)
